3-Hydroxy-3,3-diphenylpropanenitrile
CAS No.: 3531-23-5
VCID: VC11691607
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Hydroxy-3,3-diphenylpropanenitrile is an organic compound with significant interest in organic chemistry and pharmaceutical research. This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a central carbon atom, which is further bonded to two phenyl groups. Its unique structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications. SynthesisSeveral synthetic routes have been developed for producing 3-hydroxy-3,3-diphenylpropanenitrile. These methods typically involve:
These methods are optimized for high yields and purity, making the compound suitable for research and industrial applications. Pharmaceutical PotentialResearch has highlighted the biological activity of this compound:
Organic ChemistryIts dual hydrophilic-hydrophobic nature makes it valuable in:
Comparative AnalysisTo understand its uniqueness, a comparison with structurally similar compounds is provided:
The combination of the hydroxyl and nitrile groups in 3-hydroxy-3,3-diphenylpropanenitrile provides enhanced solubility and reactivity compared to these analogs. Safety ProfileWhile specific toxicological data on this compound is limited, general precautions include:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3531-23-5 | ||||||||||||
Product Name | 3-Hydroxy-3,3-diphenylpropanenitrile | ||||||||||||
Molecular Formula | C15H13NO | ||||||||||||
Molecular Weight | 223.27 g/mol | ||||||||||||
IUPAC Name | 3-hydroxy-3,3-diphenylpropanenitrile | ||||||||||||
Standard InChI | InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2 | ||||||||||||
Standard InChIKey | OSGUMQGPGBZSGN-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O | ||||||||||||
PubChem Compound | 266076 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume